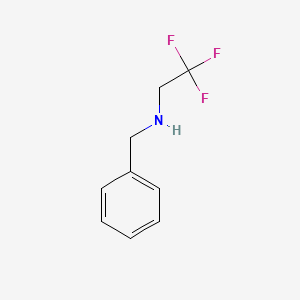

Benzyl-(2,2,2-trifluoro-ethyl)-amine

Overview

Description

Benzyl-(2,2,2-trifluoro-ethyl)-amine is a compound of interest due to its trifluoromethyl group, which is a significant moiety in medicinal chemistry for its ability to mimic the lipophilic nature of a methyl group while resisting metabolic degradation . The compound is related to various research efforts aimed at synthesizing fluorinated amines, which are valuable in the development of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of α-trifluoromethyl benzylic amines, which are structurally related to Benzyl-(2,2,2-trifluoro-ethyl)-amine, has been achieved through the vicinal fluoroarylation of gem-difluoro-2-azadienes. This process involves the use of XPhos as a phase transfer catalyst and the formation of an α-trifluorom

Scientific Research Applications

-

Scientific Field: Chemistry

- Application : Benzyl-(2,2,2-trifluoro-ethyl)-amine is used in the synthesis of various chemical compounds .

- Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Typically, it would be used as a reagent in a chemical reaction .

- Results or Outcomes : The outcomes also depend on the specific synthesis. The product of the reaction would be a new chemical compound .

-

Scientific Field: Material Science

- Application : Benzyl-(2,2,2-trifluoro-ethyl)-amine has been studied in the context of its effects on solvation structures .

- Method of Application : This would involve using the compound in the creation of a solution, and then studying the resulting solvation structures .

- Results or Outcomes : The study found that the presence of the compound alters the solvation structures .

-

Scientific Field: Organic Chemistry

- Application : Benzyl-(2,2,2-trifluoro-ethyl)-amine is used in the synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione .

- Method of Application : The compound is used as a reagent in the chemical reaction to produce 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione .

- Results or Outcomes : The product of the reaction is 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione, a new chemical compound .

-

Scientific Field: Chiral Chemistry

- Application : (S)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a chiral compound that can be synthesized from Benzyl-(2,2,2-trifluoro-ethyl)-amine .

- Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed .

- Results or Outcomes : The outcome is the chiral compound (S)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine .

-

Scientific Field: Pharmaceutical Chemistry

- Application : Benzyl-(2,2,2-trifluoro-ethyl)-amine is used in the synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione , a compound that could have potential pharmaceutical applications.

- Method of Application : The compound is used as a reagent in the chemical reaction to produce 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione .

- Results or Outcomes : The product of the reaction is 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione .

-

Scientific Field: Chiral Chemistry

- Application : (S)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a chiral compound that can be synthesized from Benzyl-(2,2,2-trifluoro-ethyl)-amine . Chiral compounds are important in many areas of science, including pharmaceuticals, as they often have different biological activities depending on their orientation.

- Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed .

- Results or Outcomes : The outcome is the chiral compound (S)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine .

properties

IUPAC Name |

N-benzyl-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESAIDYCLWTAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407026 | |

| Record name | Benzyl-(2,2,2-trifluoro-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2,2,2-trifluoro-ethyl)-amine | |

CAS RN |

85963-50-4 | |

| Record name | Benzyl-(2,2,2-trifluoro-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1335551.png)

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1335553.png)

![3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1335567.png)

![2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane](/img/structure/B1335580.png)

![3-[(Sec-butylamino)sulfonyl]benzoic acid](/img/structure/B1335583.png)

![Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate](/img/structure/B1335592.png)